CU-CPT9b

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

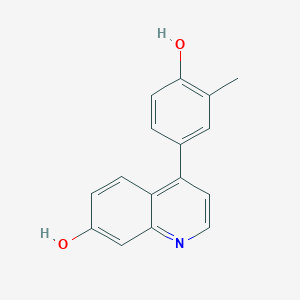

Structure

3D Structure

Properties

IUPAC Name |

4-(4-hydroxy-3-methylphenyl)quinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-10-8-11(2-5-16(10)19)13-6-7-17-15-9-12(18)3-4-14(13)15/h2-9,18-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXFYDRYRLOHSBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=C3C=CC(=CC3=NC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

understanding the discovery and development of CU-CPT9b

An In-depth Technical Guide to the Discovery and Development of CU-CPT9b

A Potent and Selective TLR8 Antagonist

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a highly potent and selective small-molecule antagonist of Toll-like receptor 8 (TLR8), an endosomal pattern recognition receptor crucial in the innate immune system. Aberrant activation of TLR8 is implicated in various inflammatory and autoimmune diseases. This compound emerged from structure-based rational drug design as a second-generation inhibitor, demonstrating significant therapeutic potential. This document provides a comprehensive overview of its discovery, mechanism of action, and preclinical development.

Discovery and Rational Design

The development of this compound was a result of a structure-based rational design strategy, evolving from an earlier, less potent compound, CU-CPT8m[1]. The initial efforts identified a novel allosteric binding site on the TLR8 homodimer interface, distinct from the agonist binding site[1][2].

Structure-activity relationship (SAR) studies led to the optimization of the scaffold, identifying the quinoline core as the most effective for potent inhibition[3]. The design of this compound specifically focused on enhancing interactions with key residues within this allosteric pocket. Modifications at the 7-position of the quinoline ring were strategically made to establish stronger interactions with the V520* and Q519* residues of the second TLR8 protomer, a key factor in its enhanced potency compared to its predecessors[3].

Mechanism of Action

This compound functions as a non-competitive antagonist by binding to a unique, allosteric site at the interface of the TLR8 homodimer. This binding stabilizes the dimer in its inactive or "resting" state.

Molecular Interactions: X-ray crystallography of the TLR8/CU-CPT9b complex (PDB: 5WYZ) has elucidated the precise molecular interactions:

-

Hydrogen Bonds: The molecule forms direct hydrogen bonds with residues G351 and V520*.

-

Water-Mediated Contacts: It establishes water-mediated hydrogen bonds with S516* and Q519*, interactions not observed with the earlier compound CU-CPT8m, which contributes to its higher potency.

-

Hydrophobic and Stacking Interactions: The quinoline scaffold engages in π-π stacking with Y348 and F495* and extensive van der Waals interactions with a hydrophobic pocket formed by residues F261, F346, V378, I403, F405, F494, A518, V520, and Y567.

By stabilizing the inactive conformation, this compound prevents the necessary conformational change where the C-termini of the two TLR8 protomers are brought closer together upon agonist binding. This steric hindrance effectively blocks the initiation of the downstream signaling cascade, leading to the inhibition of NF-κB activation and subsequent pro-inflammatory cytokine production.

Caption: TLR8 signaling pathway and inhibition by this compound.

Quantitative Data

The potency and binding affinity of this compound have been quantified through various assays. The data highlights its significant improvement over earlier compounds and its superior affinity compared to known TLR8 agonists.

| Compound | Target | Assay Type | Value | Reference |

| This compound | Human TLR8 | IC₅₀ (NF-κB activation) | 0.7 nM | |

| This compound | Human TLR8 | Kd (Binding Affinity) | 21 nM | |

| CU-CPT8m | Human TLR8 | IC₅₀ (NF-κB activation) | 67 ± 10 nM | |

| CU-CPT8m | Human TLR8 | Kd (Binding Affinity) | 220 nM | |

| R848 (Agonist) | Human TLR8 | Kd (Binding Affinity) | 200 nM |

Experimental Protocols

The characterization of this compound involved several key experimental procedures.

Isothermal Titration Calorimetry (ITC)

-

Objective: To determine the direct binding affinity (Kd) of this compound to the human TLR8 ectodomain.

-

Methodology:

-

The ectodomain of human TLR8 is purified and dialyzed against the ITC buffer.

-

The protein solution is placed in the sample cell of the calorimeter.

-

This compound, dissolved in the same buffer, is loaded into the injection syringe.

-

A series of small injections of this compound into the TLR8 solution is performed at a constant temperature.

-

The heat released or absorbed during the binding interaction is measured after each injection.

-

The resulting data are integrated to generate a binding isotherm, which is then fitted to a single-site binding model to calculate the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

HEK-Blue™ TLR8 Cell-Based Assay

-

Objective: To measure the inhibitory concentration (IC50) of this compound on TLR8 signaling.

-

Methodology:

-

HEK-Blue™ hTLR8 cells, which stably express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are cultured according to the manufacturer's protocol.

-

Cells are seeded into 96-well plates.

-

Cells are pre-incubated with various concentrations of this compound for a specified time.

-

The TLR8 agonist R848 is then added to the wells to stimulate the TLR8 pathway.

-

The plates are incubated to allow for SEAP expression and secretion.

-

A SEAP detection reagent (e.g., QUANTI-Blue™) is added to the cell culture supernatant.

-

The absorbance is read at 620-655 nm.

-

The results are normalized to controls, and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

-

X-ray Crystallography

-

Objective: To determine the three-dimensional structure of this compound in complex with TLR8.

-

Methodology:

-

The TLR8 protein is expressed and purified.

-

The protein is incubated with an excess of this compound to form the complex.

-

The TLR8/CU-CPT9b complex is crystallized using vapor diffusion (hanging or sitting drop) methods by screening a range of crystallization conditions.

-

Crystals are cryo-protected and flash-frozen in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved by molecular replacement using a known TLR8 structure as a search model.

-

The model is refined, and the this compound molecule is built into the electron density map to visualize the binding pose and interactions.

-

Caption: Experimental workflow for the development of this compound.

Specificity and Preclinical Efficacy

A significant advantage of this compound is its high selectivity for TLR8.

-

In Vitro Specificity: When tested against a panel of human TLRs (including TLR1/2, 2/6, 3, 4, 5, 7, and 9) in HEK-Blue cells, CU-CPT9a and 9b demonstrated excellent selectivity for TLR8, with negligible effects on other TLR signaling pathways even at micromolar concentrations.

-

Primary Cell Efficacy: The inhibitory activity was confirmed in primary human cells. In peripheral blood mononuclear cells (PBMCs), CU-CPT9 compounds specifically inhibited cytokine production induced by TLR8 agonists but not by agonists for TLR2, 4, 5, 7, or 9.

-

Ex Vivo and In Vivo Models: The therapeutic potential was further supported in more complex biological systems. The parent compound, CU-CPT8m, showed potent anti-inflammatory effects in tissue specimens from patients with osteoarthritis (OA), rheumatoid arthritis (RA), and atherosclerotic occlusive disease (ASOD). Furthermore, CU-CPT9a and this compound effectively inhibited the production of the pro-inflammatory cytokine IL-12p40 in splenocytes from humanized TLR8 transgenic mice (hTLR8tg/TLR7-KO).

Conclusion

This compound is a landmark small-molecule inhibitor of TLR8, discovered through a sophisticated structure-based design approach. Its high potency (sub-nanomolar IC50) and selectivity are attributed to its unique allosteric mechanism of action, where it stabilizes the inactive conformation of the TLR8 dimer. Extensive preclinical characterization has validated its mechanism and demonstrated its potential in primary human cells and transgenic animal models. This compound serves as a powerful chemical probe to investigate TLR8 biology and represents a promising therapeutic lead for the development of novel treatments for a range of inflammatory and autoimmune disorders.

References

The Role of CU-CPT9b in Innate Immunity Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of innate immunity, Toll-like receptors (TLRs) stand as sentinels, recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses. Among these, TLR8 is a key sensor of single-stranded RNA (ssRNA), primarily from viral and bacterial sources, playing a crucial role in the immune response to a variety of pathogens. Dysregulated TLR8 signaling, however, has been implicated in the pathophysiology of several autoimmune and inflammatory diseases. The development of specific molecular probes to dissect TLR8 function has been a significant challenge, particularly due to the high homology with TLR7. CU-CPT9b has emerged as a highly potent and selective small-molecule antagonist of human TLR8, providing researchers with a powerful tool to investigate the precise roles of TLR8 in health and disease. This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental applications, and its utility in advancing our understanding of innate immunity.

Core Mechanism of Action: Allosteric Inhibition of TLR8 Dimerization

This compound exerts its inhibitory effect not by competing with the agonist binding site, but through a unique allosteric mechanism. It binds to a hydrophobic pocket located at the interface of the two TLR8 protomers in the dimeric receptor complex.[1][2] This binding stabilizes the TLR8 dimer in its inactive or "resting" state.[2][3][4] In this conformation, the C-termini of the two TLR8 molecules are held further apart, preventing the conformational changes necessary for downstream signaling activation upon agonist binding. This stabilization of the inactive dimer effectively blocks the recruitment of downstream adaptor proteins and subsequent activation of the NF-κB signaling pathway.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been quantified in various assays. The following tables summarize the key quantitative data for this TLR8 antagonist.

Table 1: In Vitro Potency and Binding Affinity of this compound for Human TLR8

| Parameter | Value | Cell/System | Agonist | Reference |

| IC50 | 0.7 nM | HEK-Blue™ hTLR8 Cells | R848 | |

| Kd | 21 nM | Isothermal Titration Calorimetry (ITC) | - |

Table 2: Selectivity of this compound for TLR8 over other Human TLRs

| TLR | Agonist | This compound Activity | Reference |

| TLR2 | Pam3CSK4 | No inhibition | |

| TLR4 | LPS | No inhibition | |

| TLR5 | Flagellin | No inhibition | |

| TLR7 | R848 | No inhibition below ~μM concentrations (>10,000-fold selectivity) | |

| TLR9 | ODN2006 | No inhibition |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used to characterize the activity of this compound.

HEK-Blue™ TLR8 Reporter Assay

This assay is used to determine the inhibitory concentration (IC50) of this compound on TLR8 signaling.

-

Cell Line: HEK-Blue™ hTLR8 cells, which are engineered to express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

-

Methodology:

-

Seed HEK-Blue™ hTLR8 cells in a 96-well plate and incubate overnight.

-

Pre-treat the cells with a serial dilution of this compound for a specified time.

-

Stimulate the cells with a known TLR8 agonist, such as R848.

-

Incubate for a period to allow for SEAP expression and secretion.

-

Collect the supernatant and measure SEAP activity using a colorimetric substrate (e.g., QUANTI-Blue™).

-

Calculate the IC50 value by plotting the dose-response curve.

-

Cytokine Inhibition Assay in Human PBMCs

This assay assesses the ability of this compound to inhibit TLR8-mediated cytokine production in primary human immune cells.

-

Cells: Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors. Monocytes within the PBMC population are the primary TLR8-expressing cells.

-

Methodology:

-

Isolate PBMCs from whole blood using density gradient centrifugation.

-

Plate the PBMCs and pre-treat with varying concentrations of this compound.

-

Stimulate the cells with a TLR8 agonist (e.g., R848 or ssRNA).

-

After an appropriate incubation period, collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines, such as TNF-α or IL-12, using an enzyme-linked immunosorbent assay (ELISA).

-

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the binding affinity (Kd) of this compound to the TLR8 protein.

-

Materials: Purified recombinant human TLR8 ectodomain and this compound.

-

Methodology:

-

Load the purified TLR8 protein into the sample cell of the ITC instrument.

-

Load this compound into the injection syringe.

-

Perform a series of small injections of this compound into the TLR8 solution.

-

Measure the heat change associated with each injection, which reflects the binding interaction.

-

Analyze the resulting data to determine the dissociation constant (Kd), stoichiometry, and thermodynamic parameters of the binding event.

-

TLR8 Signaling Pathway and Inhibition by this compound

The canonical TLR8 signaling pathway culminates in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines. This compound intervenes at the very initial step of this cascade.

References

A Technical Guide to the Structural Basis of TLR8 Inhibition by CU-CPT9b

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Toll-like receptor 8 (TLR8) is an endosomal pattern recognition receptor crucial to the innate immune system, recognizing single-stranded RNA (ssRNA) from pathogens to initiate inflammatory responses.[1][2][3] Dysregulated TLR8 signaling is implicated in various autoimmune and inflammatory diseases, making it a significant therapeutic target.[4] This document provides a detailed technical overview of the structural and molecular basis for the inhibition of human TLR8 by CU-CPT9b, a potent and highly selective small-molecule antagonist. Through crystallographic analysis and biochemical assays, this compound has been shown to bind to a unique allosteric site on the TLR8 homodimer interface. This binding stabilizes the receptor in its inactive, resting-state conformation, thereby preventing the structural rearrangements required for agonist binding and downstream signal transduction.[1] This guide consolidates the quantitative data, experimental protocols, and mechanistic pathways underlying this inhibitory action.

Mechanism of Action: Allosteric Stabilization

Unlike agonists (e.g., R848, ssRNA) which bind and induce a conformational change that brings the C-termini of the TLR8 dimer closer to initiate signaling, this compound operates through a distinct allosteric mechanism. It binds to a previously unidentified pocket on the protein-protein interface of the pre-formed, inactive TLR8 dimer. This binding event effectively "locks" the dimer in its resting state, characterized by a wider separation of the C-termini, which is incompatible with the recruitment of downstream adaptor proteins like MyD88. By stabilizing this inactive conformation, this compound prevents agonists from inducing the necessary structural changes for activation. Isothermal titration calorimetry (ITC) experiments have confirmed that the binding of this compound derivatives prevents the subsequent binding of the agonist R848.

Caption: TLR8 signaling pathway and the inhibitory mechanism of this compound.

Structural Basis of this compound Inhibition

The co-crystal structure of the human TLR8 ectodomain in complex with this compound (PDB ID: 5WYZ) provides a detailed atomic-level view of the inhibitory mechanism.

Binding Pocket and Interactions

This compound settles into a hydrophobic, allosteric pocket located at the interface between the two TLR8 protomers (TLR8 and TLR8*). This site is distinct from the agonist binding sites. The binding is stabilized by a network of specific molecular interactions:

-

Hydrogen Bonds: The inhibitor forms direct hydrogen bonds with the backbone atoms of Glycine 351 (G351) on one protomer and Valine 520 (V520*) on the partnering protomer. These interactions are conserved among this class of TLR8 antagonists.

-

Water-Mediated Contacts: The enhanced potency of this compound is partly attributed to additional water-mediated hydrogen bonds with Serine 516 (S516) and Glutamine 519 (Q519) on the second protomer.

-

Hydrophobic and van der Waals Interactions: The inhibitor engages in extensive hydrophobic and van der Waals interactions with surrounding residues, including F261, F346, V378, I403, and F405 from one protomer, and F494, A518, V520, and Y567 from the other.

-

π-π Stacking: The quinoline motif of the compound participates in π-π stacking interactions with Tyrosine 348 (Y348) and Phenylalanine 495 (F495*), further anchoring it in the binding pocket.

Caption: Key molecular interactions between this compound and the TLR8 dimer interface.

Quantitative Data Summary

The inhibitory potency and binding affinity of this compound have been quantified through various biochemical and cellular assays.

| Compound | Assay Type | Cell Line / System | Agonist | IC50 (nM) | Binding Affinity (Kd) (nM) | PDB ID | Reference |

| This compound | SEAP Reporter Assay | HEK-Blue™ hTLR8 | R848 | 0.7 ± 0.2 | - | 5WYZ | |

| This compound | Isothermal Titration Calorimetry (ITC) | Purified hTLR8 Ectodomain | - | - | 21 | 5WYZ | |

| CU-CPT9a | SEAP Reporter Assay | HEK-Blue™ hTLR8 | R848 | 0.5 ± 0.1 | - | 5Z14 | |

| R848 (Agonist) | Isothermal Titration Calorimetry (ITC) | Purified hTLR8 Ectodomain | - | - | 200 | - |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of findings. The following sections outline the key experimental protocols used to characterize the inhibition of TLR8 by this compound.

TLR8 Inhibition Assessment in a Cell-Based Reporter Assay

This protocol is used to determine the IC50 value of TLR8 inhibitors by measuring the downstream activation of an NF-κB reporter gene.

-

Cell Culture: HEK-Blue™ hTLR8 cells (InvivoGen), which stably express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are cultured according to the manufacturer's instructions.

-

Cell Seeding: Seed HEK-Blue™ hTLR8 cells into a 96-well plate at a density of approximately 5 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound (or other test compounds) in culture medium. Pre-treat the cells by adding the compound dilutions to the wells and incubate for 1-2 hours at 37°C.

-

TLR8 Stimulation: Add a fixed concentration of a TLR8 agonist, such as R848 (e.g., 1 µg/mL), to the wells to stimulate TLR8 signaling. Include appropriate controls (no compound, no agonist).

-

Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

-

SEAP Detection: Collect a sample of the cell culture supernatant. Measure SEAP activity using a detection reagent like QUANTI-Blue™ (InvivoGen). The color change is measured spectrophotometrically at ~620-655 nm.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the agonist-only control. Plot the data and fit to a dose-response curve to determine the IC50 value.

Cytokine Secretion Inhibition Assay

This assay validates the inhibitory effect of compounds on a physiological response in immune cells.

-

Cell Source: Use either differentiated THP-1 monocytes or primary human peripheral blood mononuclear cells (PBMCs).

-

Cell Plating: Plate cells in a 24- or 96-well plate at a suitable density (e.g., 1 x 10⁶ cells/well for HEK-Blue cells in a 6-well plate for mRNA analysis).

-

Inhibitor Pre-treatment: Treat cells with various concentrations of this compound for 1-2 hours.

-

TLR8 Activation: Stimulate the cells with a TLR8 agonist (e.g., R848).

-

Supernatant Collection: After a 24-hour incubation, centrifuge the plates and collect the supernatant.

-

Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-8, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array (e.g., Luminex).

-

Analysis: Determine the dose-dependent inhibition of cytokine production by the test compound.

Co-crystallization of TLR8 with this compound

This protocol is essential for determining the high-resolution structure of the protein-inhibitor complex.

-

Protein Expression and Purification: Express the ectodomain of human TLR8 in a suitable system (e.g., Drosophila S2 cells) and purify it to homogeneity using chromatography techniques.

-

Complex Formation: Prepare a protein solution containing purified hTLR8 (e.g., 7.0 mg/mL) in a buffer such as 10 mM Tris-HCl pH 8.0, 150 mM NaCl. Add a five-fold molar excess of this compound (dissolved in DMSO) to the protein solution.

-

Crystallization: Use the sitting-drop vapor-diffusion method at 293 K (20°C). Mix the protein-inhibitor complex solution with a reservoir solution (e.g., 12.5% PEG 4000, 0.2 M calcium chloride, 0.1 M Tris-HCl pH 8.0).

-

Crystal Harvesting and Data Collection: Harvest the resulting crystals, cryo-protect them, and flash-cool them in liquid nitrogen. Collect X-ray diffraction data at a synchrotron beamline.

-

Structure Determination: Process the diffraction data and determine the structure using molecular replacement with a known TLR8 structure as the search model. Refine the model against the experimental data to build the final structure of the TLR8/CU-CPT9b complex.

Caption: Experimental workflow for the characterization of a TLR8 inhibitor.

References

An In-depth Technical Guide to the Binding Site of CU-CPT9b on Toll-like Receptor 8 (TLR8)

Introduction: Toll-like receptor 8 (TLR8) is an endosomal pattern recognition receptor crucial to the innate immune system, recognizing single-stranded RNA (ssRNA) from viral and bacterial pathogens.[1][2][3] Its activation triggers a signaling cascade leading to the production of pro-inflammatory cytokines. Dysregulation of TLR8 signaling is implicated in various autoimmune and inflammatory diseases, making it a significant therapeutic target. CU-CPT9b has been identified as a potent and specific small-molecule antagonist of human TLR8.[4] This document provides a comprehensive technical overview of the binding interaction between this compound and TLR8, detailing the binding site, mechanism of action, quantitative binding data, and the experimental protocols used for its characterization.

Mechanism of Action and Binding Site

This compound functions as a non-competitive antagonist by binding to a unique, allosteric site on the TLR8 homodimer.[5] Unlike TLR8 agonists (e.g., R848, uridine) which bind at the dimer interface and promote a conformational change to an "active" state, this compound binds to a hydrophobic pocket that exists only in the "resting" or inactive state of the preformed TLR8 dimer.

The binding of this compound stabilizes this inactive conformation, preventing the necessary structural rearrangement for agonist binding and subsequent downstream signaling. This stabilization effectively locks the TLR8 dimer with its C-termini far apart, a characteristic of the resting state, thereby inhibiting the initiation of the MyD88-dependent signaling pathway.

The binding site is located on the protein-protein interface of the TLR8 homodimer. Key interactions that facilitate the high-affinity binding of this compound include:

-

Hydrogen Bonds: Direct hydrogen bonds are formed with residues Glycine 351 (G351) and Valine 520 (V520*) of the adjacent protomer.

-

Water-Mediated Contacts: The compound's potency is enhanced by additional water-mediated hydrogen bonds with Serine 516 (S516) and Glutamine 519 (Q519).

-

Hydrophobic and van der Waals Interactions: The compound is situated in a hydrophobic pocket, engaging in van der Waals interactions with multiple residues, including F261, F346, V378, I403, F405, F494, A518, and Y567*.

-

π-π Stacking: The quinoline motif of this compound engages in π-π stacking interactions with Tyrosine 348 (Y348) and Phenylalanine 495 (F495*).

Quantitative Binding and Activity Data

The potency and binding affinity of this compound for TLR8 have been quantified through various assays. The data highlights its exceptional potency and specificity.

| Parameter | Value | Method | Reference |

| IC₅₀ | 0.7 nM | HEK-Blue™ hTLR8 Reporter Cell Assay | |

| IC₅₀ | 0.1 ± 0.02 nM | HEK-Blue™ hTLR8 Reporter Cell Assay | |

| Binding Affinity (K_d_) | 21 nM | Isothermal Titration Calorimetry (ITC) | |

| Selectivity | >10,000-fold vs. TLR7 | HEK-Blue™ hTLR Reporter Cell Assays |

Experimental Protocols

The characterization of the this compound binding site and its inhibitory mechanism involved several key biophysical and cell-based experiments.

-

Objective: To determine the three-dimensional structure of the human TLR8 ectodomain in complex with this compound at atomic resolution.

-

Methodology:

-

Protein Expression and Purification: The ectodomain of human TLR8 (residues 27-820) is expressed in insect cells (e.g., Sf9) and purified from the culture supernatant using affinity chromatography (e.g., Ni-NTA), followed by size-exclusion chromatography.

-

Complex Formation: The purified TLR8 protein is incubated with an excess of this compound to ensure saturation of the binding site.

-

Crystallization: The TLR8/CU-CPT9b complex is crystallized using vapor diffusion methods (hanging or sitting drop). A reservoir solution containing precipitants (e.g., PEG 3350) is used to slowly concentrate the protein-ligand complex, leading to crystal formation.

-

Data Collection and Structure Determination: Crystals are cryo-cooled and subjected to X-ray diffraction at a synchrotron source. The resulting diffraction data is processed, and the structure is solved by molecular replacement using a known TLR8 structure as a search model. The final structure (PDB ID: 5WYZ) is refined to reveal the precise interactions between this compound and the amino acid residues of the binding pocket.

-

-

Objective: To directly measure the binding affinity (K_d_), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between this compound and TLR8.

-

Methodology:

-

Sample Preparation: Purified TLR8 ectodomain is placed in the sample cell of the calorimeter. A concentrated solution of this compound is loaded into the injection syringe. Both solutions are prepared in the same buffer (e.g., HEPES with NaCl) to minimize heats of dilution.

-

Titration: A series of small, precise injections of the this compound solution are made into the TLR8 solution at a constant temperature.

-

Data Acquisition: The heat change (either released or absorbed) upon each injection is measured by the instrument. The initial injections result in a large heat change as the ligand binds to the protein. As the protein becomes saturated, subsequent injections produce smaller heat changes, eventually equaling the heat of dilution.

-

Data Analysis: The resulting data (heat change per injection vs. molar ratio of ligand to protein) is fitted to a binding model (e.g., one-site binding) to calculate the dissociation constant (K_d_), enthalpy change (ΔH), and stoichiometry (n).

-

-

Objective: To quantify the inhibitory activity (IC₅₀) of this compound on TLR8 signaling in a cellular context.

-

Methodology:

-

Cell Line: HEK-Blue™ hTLR8 cells are used. These are Human Embryonic Kidney (HEK) 293 cells engineered to stably express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The expression of SEAP is controlled by a promoter containing NF-κB binding sites.

-

Cell Culture and Treatment: Cells are plated in 96-well plates. They are pre-incubated with serial dilutions of this compound for a defined period (e.g., 1 hour).

-

TLR8 Activation: After pre-incubation, a known TLR8 agonist (e.g., R848) is added to the wells at a concentration that elicits a strong response (e.g., its EC₈₀).

-

Incubation: The plates are incubated for 16-24 hours to allow for TLR8 signaling, NF-κB activation, and subsequent SEAP expression and secretion into the culture medium.

-

SEAP Detection: A sample of the cell culture supernatant is collected and mixed with a detection reagent (e.g., QUANTI-Blue™). The SEAP enzyme hydrolyzes the substrate in the reagent, causing a color change.

-

Quantification and Analysis: The absorbance is read using a spectrophotometer. The results are normalized to controls (no agonist and agonist-only) and plotted against the logarithm of the antagonist concentration. A dose-response curve is fitted to determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the TLR8-mediated SEAP production.

-

Visualizations: Pathways and Workflows

Caption: Antagonistic mechanism of this compound on TLR8 activation.

Caption: Simplified TLR8 MyD88-dependent signaling pathway.

References

- 1. TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Human Toll-like Receptor 8 (TLR8) Is an Important Sensor of Pyogenic Bacteria, and Is Attenuated by Cell Surface TLR Signaling [frontiersin.org]

- 3. Targeting the innate immune receptor TLR8 using small-molecule agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]

The Selective TLR8 Antagonist CU-CPT9b: A Technical Guide to its Inhibition of NF-κB Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule CU-CPT9b and its potent and selective inhibitory effects on the Toll-like receptor 8 (TLR8) mediated NF-κB signaling pathway. This compound represents a significant advancement in the development of specific modulators of the innate immune system, offering a valuable tool for research and potential therapeutic applications in inflammatory and autoimmune diseases.

Introduction to this compound

This compound is a highly potent and selective antagonist of Toll-like receptor 8 (TLR8).[1][2][3] It operates through a unique allosteric inhibition mechanism, binding to a site on the TLR8 dimer distinct from the agonist binding site.[4] This binding stabilizes the receptor in its inactive, resting state, thereby preventing the conformational changes required for downstream signal transduction upon agonist binding.[4] The specificity of this compound for TLR8 over other TLRs, including the closely related TLR7, makes it a valuable tool for dissecting the specific roles of TLR8 in immune responses.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Toll-like receptor 8 is a key component of the innate immune system, recognizing single-stranded RNA (ssRNA) from pathogens. Upon activation by agonists like ssRNA or synthetic compounds such as R848, TLR8 undergoes a conformational change that initiates a downstream signaling cascade. This cascade is primarily mediated by the MyD88 adaptor protein, leading to the activation of IRAK kinases and ultimately the IKK complex. The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. The degradation of IκBα releases the nuclear factor-kappa B (NF-κB) transcription factor, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory cytokines and other immune response genes.

This compound intervenes at the very beginning of this cascade. By binding to and stabilizing the inactive TLR8 dimer, this compound prevents the initial activation of the receptor. This blockade of TLR8 activation directly inhibits the subsequent downstream signaling events, including the activation of the NF-κB pathway. Consequently, the production of NF-κB-dependent pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, is suppressed.

Below is a diagram illustrating the TLR8-mediated NF-κB signaling pathway and the inhibitory point of this compound.

Quantitative Data on this compound Activity

The potency of this compound has been characterized by several key quantitative metrics. These values highlight its strong binding affinity for TLR8 and its efficacy in inhibiting downstream signaling.

| Parameter | Value | Description | Reference |

| Binding Affinity (Kd) | 21 nM | Dissociation constant for the binding of this compound to the human TLR8 ectodomain, measured by Isothermal Titration Calorimetry (ITC). | |

| IC50 | 0.7 nM | Half-maximal inhibitory concentration for the inhibition of R848-induced NF-κB activation in HEK-Blue™ cells overexpressing human TLR8. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the NF-κB signaling pathway.

NF-κB Reporter Assay in HEK-Blue™ TLR8 Cells

This assay quantifies the inhibition of NF-κB activation by this compound in a cellular context.

Objective: To determine the IC50 value of this compound for the inhibition of TLR8-mediated NF-κB activation.

Materials:

-

HEK-Blue™ hTLR8 cells (InvivoGen)

-

This compound

-

R848 (TLR8 agonist)

-

HEK-Blue™ Detection medium (InvivoGen)

-

96-well plate

-

Cell culture medium (DMEM, 10% FBS, Penicillin-Streptomycin)

Procedure:

-

Cell Seeding: Plate HEK-Blue™ hTLR8 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

-

Treatment: Pre-incubate the cells with varying concentrations of this compound for 1 hour.

-

Stimulation: Add the TLR8 agonist R848 to the wells at a final concentration of 1 µg/mL. Include wells with untreated cells and cells treated with R848 alone as controls.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

Detection: Add HEK-Blue™ Detection medium to the wells and incubate for 1-4 hours.

-

Measurement: Measure the absorbance at 620-650 nm using a microplate reader. The absorbance is proportional to the secreted embryonic alkaline phosphatase (SEAP) activity, which is under the control of an NF-κB-inducible promoter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the R848-only control. Plot the inhibition curve and determine the IC50 value using non-linear regression.

Immunoblotting for Phosphorylated NF-κB p65

This method is used to directly visualize the inhibition of NF-κB activation by assessing the phosphorylation status of the p65 subunit.

Objective: To determine if this compound inhibits the phosphorylation of the NF-κB p65 subunit in response to TLR8 agonism.

Materials:

-

THP-1 cells or other suitable cell line expressing TLR8

-

This compound

-

R848

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-total-NF-κB p65, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

Procedure:

-

Cell Culture and Treatment: Culture THP-1 cells and treat with this compound for 1 hour, followed by stimulation with R848 for 30 minutes.

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated p65 signal to total p65 and the loading control (β-actin).

Below is a diagram illustrating a typical experimental workflow for evaluating the inhibitory effect of this compound.

Conclusion

This compound is a powerful and selective tool for the investigation of TLR8-mediated signaling. Its well-characterized mechanism of action, involving the stabilization of the inactive TLR8 dimer, leads to potent inhibition of the NF-κB pathway. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in their studies of innate immunity and for the potential development of novel therapeutics for TLR8-driven inflammatory diseases.

References

Initial Investigations into the Biological Activity of CU-CPT9b: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial investigations into the biological activity of CU-CPT9b, a potent and selective small-molecule antagonist of Toll-like receptor 8 (TLR8). The document summarizes key quantitative data, outlines the experimental methodologies used for its characterization, and visualizes its mechanism of action and experimental workflows.

Mechanism of Action

This compound functions as a highly specific inhibitor of human TLR8.[1] Its primary mechanism involves binding to a previously unidentified allosteric site on the TLR8 dimer interface.[1][2] This binding event stabilizes the TLR8 dimer in its inactive, resting state.[2][3] By stabilizing this conformation, this compound prevents the conformational changes required for agonist-induced activation, thereby blocking downstream signaling pathways.

Crystal structure analysis reveals that this compound binds to a hydrophobic pocket between the two TLR8 protomers. This binding is distinct from the agonist binding site. The antagonist's interaction with this allosteric pocket prevents the two C-termini of the TLR8 protomers from coming closer together, a necessary step for initiating the downstream signaling cascade that leads to the activation of NF-κB and the production of pro-inflammatory cytokines.

Quantitative Biological Activity Data

The biological activity of this compound has been quantified through various biophysical and cell-based assays. The following table summarizes the key potency and binding affinity data.

| Parameter | Value | Cell/System | Agonist | Reference |

| Kd | 21 nM | Human TLR8 ectodomain | - | |

| IC50 | 0.7 nM | HEK-Blue™ hTLR8 cells | R-848 | |

| IC50 | ~100 pM | Various cell lines | R848 |

Experimental Protocols

The characterization of this compound's biological activity involved several key experimental approaches. While detailed step-by-step protocols are proprietary to the research institutions, this section outlines the principles and methodologies of these experiments.

Isothermal Titration Calorimetry (ITC)

-

Objective: To determine the binding affinity (dissociation constant, Kd) of this compound to the human TLR8 ectodomain.

-

Methodology: This technique directly measures the heat change that occurs upon the binding of a ligand (this compound) to a macromolecule (TLR8). A solution of this compound is titrated into a solution containing the TLR8 protein. The heat released or absorbed during the binding events is measured, allowing for the calculation of the binding affinity, stoichiometry, and thermodynamic parameters of the interaction. The results confirmed a direct and strong binding between this compound and TLR8.

HEK-Blue™ Cell-Based Assays

-

Objective: To determine the inhibitory potency (IC50) of this compound on TLR8 signaling in a cellular context.

-

Methodology: HEK-Blue™ hTLR8 cells are human embryonic kidney cells that are engineered to express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. These cells are treated with a known TLR8 agonist, such as R848, in the presence of varying concentrations of this compound. Activation of TLR8 leads to NF-κB signaling and subsequent SEAP expression, which can be quantified by a colorimetric assay. The concentration of this compound that inhibits 50% of the agonist-induced SEAP expression is determined as the IC50 value. Specificity was tested using different HEK-Blue™ cell lines expressing other TLRs (TLR2, 4, 5, 7, and 9), where this compound showed negligible effects.

Cytokine Production Assays in Human PBMCs and Mouse Splenocytes

-

Objective: To assess the ability of this compound to inhibit the production of pro-inflammatory cytokines downstream of TLR8 activation in primary immune cells.

-

Methodology: Human peripheral blood mononuclear cells (PBMCs) or splenocytes from transgenic mice expressing human TLR8 are isolated. The cells are then stimulated with a TLR8 agonist (e.g., R848 or ssRNA) in the presence or absence of this compound. After an incubation period, the cell culture supernatants are collected, and the levels of specific cytokines, such as TNF-α and IL-12p40, are measured using techniques like ELISA (Enzyme-Linked Immunosorbent Assay). Dose-dependent inhibition of cytokine production by this compound demonstrates its efficacy in a more physiologically relevant setting.

X-ray Crystallography

-

Objective: To determine the three-dimensional structure of the this compound-TLR8 complex at the atomic level.

-

Methodology: This technique involves crystallizing the purified TLR8 protein in complex with this compound. The resulting crystals are then exposed to a beam of X-rays. The diffraction pattern of the X-rays is recorded and used to calculate the electron density map of the complex, which in turn allows for the determination of the precise atomic coordinates. This method provided the definitive evidence for the allosteric binding site of this compound on the TLR8 dimer and revealed the molecular interactions responsible for the stabilization of the inactive state.

Visualizations

Mechanism of Action of this compound on TLR8 Signaling

Caption: Proposed mechanism of this compound-mediated inhibition of TLR8 signaling.

Experimental Workflow for Specificity Testing in HEK-Blue™ Cells

Caption: Workflow for assessing the specificity of this compound using HEK-Blue™ cells.

References

Foundational Research on TLR8 and Its Specific Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Toll-like receptor 8 (TLR8), a key player in the innate immune system, and the development of its specific inhibitors. This document covers the core aspects of TLR8 biology, its signaling pathways, and its role as a therapeutic target. It further presents quantitative data on specific TLR8 modulators, detailed experimental protocols for their evaluation, and visualizations of key molecular and cellular processes.

Introduction to Toll-like Receptor 8 (TLR8)

Toll-like receptors (TLRs) are a class of pattern recognition receptors (PRRs) that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). TLR8 is an endosomal receptor that primarily recognizes single-stranded RNA (ssRNA), particularly from viral and bacterial pathogens.

Structure and Function

TLR8 is a type I transmembrane protein characterized by an N-terminal leucine-rich repeat (LRR) ectodomain responsible for ligand recognition, a transmembrane domain, and a C-terminal Toll/interleukin-1 receptor (TIR) domain that initiates intracellular signaling. Unlike many other TLRs that exist as monomers until ligand binding, TLR8 forms a pre-formed dimer in its inactive state.[1] Upon ligand binding, the TLR8 dimer undergoes a conformational rearrangement that brings the C-terminal TIR domains into close proximity, enabling the recruitment of downstream signaling adaptors.[1]

Ligand Recognition

TLR8 recognizes ssRNA from viruses such as influenza and HIV.[2] The activation of TLR8 by ssRNA is a two-step process involving the binding of uridine and a short oligoribonucleotide to two distinct sites on the TLR8 dimer. This dual binding stabilizes the active conformation of the receptor.[3]

Cellular Expression

In humans, TLR8 is predominantly expressed in myeloid cells, including monocytes, macrophages, and myeloid dendritic cells.[4] This specific expression pattern makes TLR8 an attractive target for immunomodulatory therapies.

TLR8 Signaling Pathway

Upon activation, TLR8 initiates a signaling cascade that is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.

MyD88-Dependent Pathway

The engagement of TLR8 by its ligand leads to the recruitment of MyD88 to the TIR domain of the receptor. MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1. This leads to the formation of a signaling complex that includes TNF receptor-associated factor 6 (TRAF6).

Key Signaling Molecules and Downstream Effects

Activated TRAF6 functions as an E3 ubiquitin ligase, leading to the activation of the transforming growth factor-β-activated kinase 1 (TAK1) complex. TAK1 then activates two major downstream pathways:

-

Nuclear Factor-κB (NF-κB) Pathway: Activation of the IκB kinase (IKK) complex results in the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: TAK1 also activates MAPKs, including p38 and JNK, which in turn activate transcription factors such as AP-1.

The culmination of TLR8 signaling is the robust production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-12 (IL-12), and interleukin-6 (IL-6).

TLR8 as a Therapeutic Target

The critical role of TLR8 in mediating inflammatory responses has positioned it as a significant therapeutic target for a range of diseases.

Role in Autoimmune and Inflammatory Diseases

Over-activation of TLR8 by endogenous RNA ligands has been implicated in the pathogenesis of several autoimmune diseases, including systemic lupus erythematosus (SLE) and rheumatoid arthritis. Consequently, the development of TLR8 antagonists is a promising strategy for mitigating the chronic inflammation associated with these conditions.

Role in Cancer and Infectious Diseases

Conversely, the ability of TLR8 agonists to stimulate a potent innate immune response is being harnessed for cancer immunotherapy and as vaccine adjuvants. TLR8 agonists can enhance anti-tumor immunity by activating myeloid cells and promoting the secretion of cytokines that support adaptive immune responses.

Specific Modulators of TLR8

Significant progress has been made in the discovery and development of small molecule modulators that can either inhibit (antagonists) or activate (agonists) TLR8.

Quantitative Data for TLR8 Inhibitors

The following table summarizes the in vitro potency of several specific TLR8 antagonists.

| Compound Name | Class/Scaffold | Target(s) | Assay System | IC50 | Reference(s) |

| CU-CPT8m | 4-phenyl-1-(2H)-phthalazinone | TLR8 | HEK-Blue TLR8 | 67 nM | |

| CU-CPT9a | Quinoline | TLR8 | HEK-Blue TLR8 | 0.5 nM | |

| CU-CPT9b | Quinoline | TLR8 | HEK-Blue TLR8 | 0.7 nM | |

| CU-CPT9d | Quinoline | TLR8 | HEK-Blue TLR8 | 0.1 nM | |

| Enpatoran (M5049) | Quinoline | TLR7/8 | HEK293 cells | 24.1 nM | |

| Afimetoran (BMS-986256) | Indole | TLR7/8 | Whole Blood (IL-6) | single-digit nM | |

| E-6887 | Tetrahydropyrazolo-pyrimidine | TLR7/8 | HEK/TLR8 | 80 nM | |

| ER-899742 | Quinoline | TLR7/8 | HEK-293 cells | 2-2.6 nM |

Quantitative Data for TLR8 Agonists

The following table summarizes the in vitro potency of several specific TLR8 agonists.

| Compound Name | Class/Scaffold | Target(s) | Assay System | EC50 | Reference(s) |

| Motolimod (VTX-2337) | Benzazepine | TLR8 | PBMCs (TNFα) | 140 nM | |

| Selgantolimod (GS-9688) | Pyrido[3,2-d]pyrimidine | TLR8 | PBMCs (IL-12p40) | 220 nM | |

| DN052 | Small Molecule | TLR8 | HEK-Blue hTLR8 | 6.7 nM |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of TLR8 and its inhibitors.

Protocol 1: TLR8 Activation/Inhibition Assay using HEK-Blue™ Cells

Principle: This assay utilizes HEK-Blue™ TLR8 cells, which are engineered to express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of TLR8 leads to NF-κB activation and subsequent SEAP expression, which can be quantified colorimetrically.

Materials:

-

HEK-Blue™ hTLR8 cells (InvivoGen)

-

DMEM, high glucose, with 10% heat-inactivated fetal bovine serum (FBS), Pen-Strep, and selection antibiotics (e.g., Blasticidin)

-

TLR8 agonist (e.g., R848)

-

Test compounds (potential inhibitors)

-

QUANTI-Blue™ Solution (InvivoGen)

-

96-well flat-bottom cell culture plates

-

Spectrophotometer (620-655 nm)

Procedure:

-

Cell Seeding: Seed HEK-Blue™ TLR8 cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well in 180 µL of culture medium.

-

Compound Treatment: Add 20 µL of the test compound at various concentrations to the designated wells. For control wells, add 20 µL of vehicle (e.g., DMSO).

-

Agonist Stimulation: Add 20 µL of the TLR8 agonist (e.g., R848 at a final concentration of 1 µg/mL) to all wells except the unstimulated control.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

-

SEAP Detection:

-

Add 180 µL of QUANTI-Blue™ Solution to a new 96-well plate.

-

Transfer 20 µL of the cell culture supernatant from the incubated plate to the corresponding wells of the new plate containing QUANTI-Blue™.

-

Incubate at 37°C for 1-3 hours, or until a color change is observed.

-

-

Data Acquisition: Measure the absorbance at 620-655 nm using a spectrophotometer.

-

Data Analysis: Calculate the percent inhibition of TLR8 activation for each concentration of the test compound relative to the agonist-only control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Measurement of Cytokine Release from Human PBMCs

Principle: This assay measures the ability of TLR8 inhibitors to block the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) from primary human peripheral blood mononuclear cells (PBMCs) upon stimulation with a TLR8 agonist. Cytokine levels in the cell culture supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

Materials:

-

Human PBMCs, isolated from whole blood via Ficoll-Paque density gradient centrifugation

-

RPMI 1640 medium with 10% FBS and Pen-Strep

-

TLR8 agonist (e.g., R848)

-

Test compounds

-

96-well round-bottom cell culture plates

-

ELISA kits or multiplex assay kits for the cytokines of interest

-

Plate reader for ELISA or flow cytometer for multiplex assay

Procedure:

-

Cell Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 180 µL of culture medium.

-

Compound Treatment: Add 20 µL of the test compound at various concentrations to the designated wells.

-

Agonist Stimulation: Add 20 µL of the TLR8 agonist to a final concentration that elicits a robust cytokine response.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.

-

Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatant according to the manufacturer's protocol for the chosen ELISA or multiplex assay.

-

Data Analysis: Calculate the percent inhibition of cytokine production and determine the IC50 values for the test compounds.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: CETSA is a biophysical method used to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change in thermal stability is detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.

Materials:

-

Cells expressing TLR8 (e.g., THP-1 cells or HEK293 cells overexpressing TLR8)

-

Test compound and vehicle control (DMSO)

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

Lysis buffer (e.g., RIPA buffer)

-

Thermal cycler or heating block

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Primary antibody specific for TLR8

-

Secondary antibody conjugated to HRP

-

Chemiluminescence detection system

Procedure:

-

Cell Treatment: Treat cells with the test compound or vehicle at the desired concentration and incubate to allow for cell penetration and target binding.

-

Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Heat Treatment: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Quantification of Soluble Protein:

-

Carefully collect the supernatant containing the soluble protein fraction.

-

Determine the protein concentration of the supernatant.

-

Analyze the samples by SDS-PAGE and Western blotting using a TLR8-specific antibody.

-

-

Data Analysis: Quantify the band intensities from the Western blot. Plot the amount of soluble TLR8 as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate key aspects of TLR8 biology and drug discovery.

Caption: TLR8 MyD88-Dependent Signaling Pathway.

Caption: High-Throughput Screening (HTS) Workflow for TLR8 Inhibitors.

Caption: Mechanism of TLR8 Activation and Antagonist-Mediated Inhibition.

References

Methodological & Application

Application Notes and Protocols for CU-CPT9b In Vitro Assay in Primary Human Monocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for conducting an in vitro assay to evaluate the inhibitory activity of CU-CPT9b on the Toll-like receptor 8 (TLR8) mediated activation of the NLRP3 inflammasome in primary human monocytes. This compound is a potent and selective antagonist of TLR8, a key pattern recognition receptor involved in the innate immune response.[1][2] By stabilizing the resting state of the TLR8 dimer, this compound effectively blocks downstream signaling pathways that lead to the production of pro-inflammatory cytokines.[3][4][5] This assay is critical for understanding the therapeutic potential of this compound in TLR8-driven inflammatory diseases.

The protocol outlines the isolation of primary human monocytes from peripheral blood, the in vitro treatment with this compound followed by stimulation with a TLR8 agonist, and the subsequent measurement of NLRP3 inflammasome activation.

Signaling Pathway of TLR8 and Inhibition by this compound

The following diagram illustrates the signaling pathway initiated by TLR8 activation and the mechanism of inhibition by this compound.

References

- 1. Frontiers | Multiple TLRs elicit alternative NLRP3 inflammasome activation in primary human monocytes independent of RIPK1 kinase activity [frontiersin.org]

- 2. Priming is dispensable for NLRP3 inflammasome activation in human monocytes | Semantic Scholar [semanticscholar.org]

- 3. Multiple TLRs elicit alternative NLRP3 inflammasome activation in primary human monocytes independent of RIPK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-molecule TLR8 antagonists via structure-based rational design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for CU-CPT9b in HEK-Blue™ TLR8 Reporter Cell Line

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 8 (TLR8) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) from viral and bacterial pathogens.[1] Dysregulation of TLR8 signaling has been implicated in various autoimmune and inflammatory diseases, making it a significant target for therapeutic intervention. The HEK-Blue™ TLR8 reporter cell line is a powerful tool for studying TLR8 signaling and for the screening and characterization of TLR8 modulators. These cells are engineered to stably express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is under the control of an NF-κB and AP-1 inducible promoter, allowing for the quantification of TLR8 activation by measuring the level of SEAP in the cell culture supernatant.[1][2][3]

CU-CPT9b is a potent and specific antagonist of human TLR8.[4] It functions by binding to an allosteric site on the TLR8 dimer, stabilizing it in an inactive conformation and thereby preventing agonist-induced signaling. These application notes provide a comprehensive guide for utilizing this compound to study TLR8 inhibition in the HEK-Blue™ hTLR8 reporter cell line.

Principle of the Assay

The HEK-Blue™ TLR8 cells are stimulated with a TLR8 agonist, such as R848, which leads to the activation of the TLR8 signaling cascade. This pathway culminates in the activation of the transcription factors NF-κB and AP-1. These transcription factors then bind to their respective response elements in the promoter driving the expression of the SEAP reporter gene. The secreted SEAP protein is released into the cell culture medium. The activity of SEAP, which is directly proportional to the level of TLR8 activation, can be quantified by a colorimetric or chemiluminescent assay. When this compound is introduced, it binds to TLR8 and prevents its activation by the agonist, resulting in a dose-dependent decrease in SEAP production.

Data Presentation

Quantitative Analysis of this compound Inhibition

The inhibitory effect of this compound on TLR8 signaling can be quantified by measuring the reduction in SEAP activity in the presence of a TLR8 agonist. The following table summarizes the key quantitative parameters of this compound in the HEK-Blue™ hTLR8 cell line.

| Parameter | Value | Reference |

| Cell Line | HEK-Blue™ hTLR8 | |

| TLR8 Agonist | R848 (1 µg/mL) | |

| IC₅₀ of this compound | 0.7 ± 0.2 nM | |

| Binding Affinity (Kd) | 21 nM |

Dose-Dependent Inhibition of TLR8 Signaling by this compound

The following table illustrates a representative experimental setup for determining the dose-dependent inhibition of TLR8 activation by this compound. The data is presented as a percentage of inhibition of SEAP activity relative to the positive control (R848 alone).

| This compound Concentration (nM) | Mean SEAP Activity (OD 620-655 nm) | % Inhibition |

| 0 (No Agonist Control) | 0.10 | 100% |

| 0 (R848 only) | 1.50 | 0% |

| 0.1 | 1.20 | 20% |

| 1 | 0.75 | 50% |

| 10 | 0.30 | 80% |

| 100 | 0.15 | 90% |

| 1000 | 0.11 | 99% |

Note: The data in this table is illustrative and will vary depending on experimental conditions.

Mandatory Visualizations

References

Application Notes and Protocols: CU-CPT9b for In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

CU-CPT9b is a highly potent and selective small-molecule antagonist of human Toll-like receptor 8 (TLR8). It operates through a unique mechanism by binding to an allosteric site on the TLR8 homodimer, stabilizing it in an inactive conformation and thereby preventing downstream inflammatory signaling.[1][2] Due to the non-functional nature of murine TLR8, preclinical in vivo evaluation of human TLR8-specific antagonists like this compound necessitates the use of specialized mouse models expressing the human TLR8 transgene. While direct in vivo treatment protocols for this compound are not yet extensively documented in publicly available literature, this document provides a comprehensive overview of its mechanism of action, relevant in vitro and ex vivo protocols, and a proposed in vivo treatment protocol based on best practices and available data for similar TLR antagonists.

Mechanism of Action

This compound functions as a specific inhibitor of TLR8-mediated signaling. Upon binding of an agonist, such as single-stranded RNA (ssRNA), TLR8 homodimers undergo a conformational change that brings their C-termini closer, initiating a downstream signaling cascade.[1] This cascade involves the recruitment of adaptor proteins like Myeloid differentiation primary response 88 (MyD88), which in turn activates interleukin-1 receptor-associated kinase 4 (IRAK4) and TNF receptor-associated factor 3 (TRAF3), leading to the activation of the transcription factor NF-κB and subsequent production of pro-inflammatory cytokines.[1]

This compound binds to a distinct allosteric site on the protein-protein interface of the inactive TLR8 dimer.[1] This binding event stabilizes the "resting state" of the TLR8 dimer, preventing the conformational changes required for activation by agonists. Consequently, the downstream signaling pathway is blocked, leading to a reduction in the production of inflammatory mediators.

Signaling Pathway Diagram

Caption: TLR8 signaling pathway and the inhibitory action of this compound.

In Vitro and Ex Vivo Experimental Protocols

Cell-Based TLR8 Inhibition Assay

This protocol is designed to assess the inhibitory activity of this compound on TLR8 signaling in a cell-based system.

Materials:

-

HEK-Blue™ hTLR8 cells (or other suitable TLR8-expressing reporter cell line)

-

This compound

-

TLR8 agonist (e.g., R848)

-

Cell culture medium and supplements

-

SEAP detection reagent (or other appropriate reporter assay system)

-

96-well plates

Protocol:

-

Seed HEK-Blue™ hTLR8 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-incubate the cells with the desired concentrations of this compound for 1 hour.

-

Add a TLR8 agonist (e.g., R848 at a final concentration of 1 µg/mL) to the wells.

-

Incubate the plate for 24 hours at 37°C in a CO2 incubator.

-

Measure the reporter activity (e.g., SEAP) according to the manufacturer's instructions.

-

Calculate the IC50 value of this compound.

Ex Vivo Inhibition Assay using Mouse Splenocytes

This protocol assesses the efficacy of this compound on primary immune cells from a relevant mouse model.

Materials:

-

Spleens from hTLR8tg/TLR7-KO mice

-

This compound

-

TLR8 agonist (e.g., ORN8L)

-

RPMI 1640 medium with 10% FBS

-

Red blood cell lysis buffer

-

Cell strainer

-

ELISA kit for IL-12p40

Protocol:

-

Isolate spleens from hTLR8tg/TLR7-KO mice and prepare a single-cell suspension by passing the tissue through a cell strainer.

-

Lyse red blood cells using a suitable lysis buffer.

-

Wash the splenocytes and resuspend them in complete RPMI 1640 medium.

-

Plate the splenocytes in a 96-well plate at a density of 5 x 10^5 cells/well.

-

Add serial dilutions of this compound to the wells and incubate for 1 hour.

-

Stimulate the cells with a TLR8 agonist (e.g., 100 µg/mL ORN8L).

-

Incubate for 48 hours.

-

Collect the supernatant and measure the concentration of IL-12p40 by ELISA.

Proposed In Vivo Treatment Protocol for Mouse Models

Disclaimer: The following protocol is a proposed guideline and has not been specifically validated for this compound. It is based on general practices for in vivo studies of small molecule inhibitors and data from similar TLR antagonists. Researchers should perform dose-ranging and toxicity studies to determine the optimal and safe dosage for their specific mouse model and experimental goals.

Animal Model Selection

Due to the non-functionality of murine TLR8, it is imperative to use mouse models that express human TLR8. The recommended models include:

-

Human TLR8 transgenic mice (hTLR8tg): These mice carry the human TLR8 gene. Models on a TLR7 knockout background (hTLR8tg/TLR7-KO) are particularly useful to avoid confounding effects from TLR7 activation.

-

Humanized TLR8 knock-in mice: In these models, the murine TLR8 gene is replaced with its human counterpart, allowing for expression under the endogenous mouse promoter.

Formulation and Administration

Formulation:

-

A common vehicle for in vivo administration of small molecules is a mixture of DMSO, PEG300, Tween 80, and saline. A suggested starting formulation is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.

-

The final concentration of this compound in the formulation should be determined based on the desired dosage and the maximum tolerable injection volume for the mice.

Administration Route:

-

Intraperitoneal (IP) injection: This is a common route for systemic delivery of small molecules in preclinical studies.

-

Oral gavage (PO): If oral bioavailability is desired and has been established, this route can be used.

Dosing and Treatment Schedule

Dose-Ranging Study:

-

It is crucial to perform a dose-ranging study to determine the maximum tolerated dose (MTD) and to identify a dose that provides the desired level of target engagement without significant toxicity.

-

A suggested starting range for a novel compound could be 1-50 mg/kg, administered daily.

-

Monitor animals for signs of toxicity, including weight loss, changes in behavior, and ruffled fur.

Hypothetical Treatment Protocol (Example for an autoimmune disease model):

-

Acclimatization: Acclimatize humanized TLR8 mice to the facility for at least one week before the start of the experiment.

-

Disease Induction: Induce the autoimmune disease model of choice (e.g., collagen-induced arthritis, imiquimod-induced psoriasis).

-

Grouping: Randomize mice into vehicle control and this compound treatment groups.

-

Treatment:

-

Dose: Based on a pilot study, a hypothetical starting dose could be 10 mg/kg.

-

Frequency: Administer this compound or vehicle daily via IP injection.

-

Duration: Treat for a period relevant to the disease model, for example, 14-28 days.

-

-

Monitoring:

-

Monitor disease progression using relevant scoring systems (e.g., arthritis score, PASI score for psoriasis).

-

Measure body weight regularly.

-

-

Endpoint Analysis:

-

At the end of the study, collect blood and tissues for analysis.

-

Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12).

-

Perform histological analysis of affected tissues.

-

Analyze immune cell populations in the spleen and lymph nodes by flow cytometry.

-

Experimental Workflow Diagram

Caption: Proposed experimental workflow for in vivo efficacy testing.

Data Presentation

All quantitative data from in vivo studies should be summarized in tables for clear comparison between treatment and control groups.

Table 1: Example of Quantitative Data Summary for an In Vivo Study

| Parameter | Vehicle Control (Mean ± SD) | This compound (10 mg/kg) (Mean ± SD) | p-value |

| Final Body Weight (g) | 22.5 ± 1.2 | 22.1 ± 1.5 | >0.05 |

| Clinical Score (e.g., Arthritis) | 8.5 ± 1.8 | 3.2 ± 1.1 | <0.01 |

| Serum TNF-α (pg/mL) | 150.2 ± 25.5 | 65.8 ± 15.2 | <0.01 |

| Serum IL-12 (pg/mL) | 210.5 ± 30.1 | 95.3 ± 20.7 | <0.01 |

Conclusion

This compound is a promising TLR8 antagonist with a well-defined mechanism of action. While detailed in vivo protocols are not yet widely published, the information provided here offers a strong foundation for researchers to design and conduct their own preclinical studies in appropriate humanized mouse models. Careful consideration of the animal model, dose-ranging studies, and relevant endpoint analyses will be critical for successfully evaluating the therapeutic potential of this compound in vivo.

References

Measuring Cytokine Inhibition with CU-CPT9b: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. A key player in the inflammatory cascade is the NLRP3 inflammasome, a multi-protein complex that, upon activation, drives the maturation and secretion of potent pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18). The activation of the NLRP3 inflammasome is a tightly regulated two-step process: a priming signal (Signal 1) and an activation signal (Signal 2).

Signal 1 is often initiated by the activation of pattern recognition receptors, such as Toll-like receptors (TLRs), by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and the precursor form of IL-1β (pro-IL-1β)[1][2]. Signal 2 is triggered by a variety of stimuli, including ATP and nigericin, which leads to the assembly of the inflammasome, activation of caspase-1, and subsequent cleavage of pro-IL-1β into its active, secreted form[2][3].

CU-CPT9b is a potent and specific antagonist of Toll-like receptor 8 (TLR8)[4]. By inhibiting TLR8 signaling, this compound can effectively suppress the NF-κB-mediated priming of the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines. These application notes provide detailed protocols to measure the inhibitory effect of this compound on cytokine production by targeting the priming step of the NLRP3 inflammasome pathway.

Mechanism of Action: this compound in the Context of NLRP3 Inflammasome

This compound specifically binds to TLR8, stabilizing it in an inactive state and preventing downstream signaling. This inhibition of TLR8 activation disrupts the NF-κB signaling cascade, a critical step in the priming of the NLRP3 inflammasome. The reduced NF-κB activity leads to decreased transcription of NLRP3 and IL1B genes, resulting in lower levels of NLRP3 protein and pro-IL-1β. Consequently, upon receiving an activation signal, the capacity of the cell to assemble a functional inflammasome and release mature IL-1β is significantly diminished.

Figure 1: this compound inhibits the priming step of the NLRP3 inflammasome pathway.

Data Presentation

The inhibitory effect of this compound on cytokine production can be quantified and summarized for easy comparison.

| Parameter | This compound | Reference |

| Target | Toll-like receptor 8 (TLR8) | |

| IC50 for NF-κB inhibition | 0.7 nM | |

| Binding Affinity (Kd) | 21 nM | |

| Recommended Concentration Range | 1 nM - 1 µM | Varies by cell type and assay |

| Effect on IL-1β Secretion | Dose-dependent inhibition | See experimental protocols |

Experimental Protocols

The following protocols are designed for the human monocytic cell line THP-1, a common model for studying inflammasome activation. These protocols can be adapted for other relevant cell types, such as primary human peripheral blood mononuclear cells (PBMCs) or murine bone marrow-derived macrophages (BMDMs).

General Cell Culture and Differentiation of THP-1 Cells

-

Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at a density between 3 x 10^5 and 7 x 10^5 cells/mL.

-

Differentiation (Optional but Recommended): To differentiate THP-1 monocytes into macrophage-like cells, which are more responsive to inflammasome stimuli, treat the cells with 50-100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. After differentiation, replace the PMA-containing medium with fresh, complete medium and allow the cells to rest for at least 24 hours before stimulation.

Protocol 1: Measuring IL-1β Secretion by ELISA

This protocol measures the amount of mature IL-1β secreted into the cell culture supernatant.

Materials:

-

Differentiated THP-1 cells in a 96-well plate (seeded at 8 x 10^4 cells/well)

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

ATP or Nigericin

-